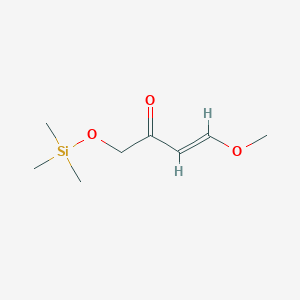

(E)-4-Methoxy-1-trimethylsilanyloxy-but-3-EN-2-one

Description

Properties

Molecular Formula |

C8H16O3Si |

|---|---|

Molecular Weight |

188.30 g/mol |

IUPAC Name |

(E)-4-methoxy-1-trimethylsilyloxybut-3-en-2-one |

InChI |

InChI=1S/C8H16O3Si/c1-10-6-5-8(9)7-11-12(2,3)4/h5-6H,7H2,1-4H3/b6-5+ |

InChI Key |

NRHZOJCZTTYSOS-AATRIKPKSA-N |

Isomeric SMILES |

CO/C=C/C(=O)CO[Si](C)(C)C |

Canonical SMILES |

COC=CC(=O)CO[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Formation of the Butenone Backbone and Methoxy Substitution

The starting point is often a methyl ketone such as 3-pentanone, which undergoes condensation with an appropriate formyl or ester compound (e.g., ethyl formate) under basic conditions to form an α,β-unsaturated ketone intermediate bearing a methoxy substituent.

- A mixture of 3-pentanone and ethyl formate is added dropwise to a cooled suspension of sodium hydride in anhydrous ether.

- The reaction evolves gas and forms a paste-like precipitate.

- After completion, the mixture is diluted with ether, filtered, and acidified to liberate the free enone.

- Extraction and drying yield the crude methoxy-substituted enone intermediate.

Protection of the Hydroxyl Group as Trimethylsilyl Ether

The hydroxyl group at the 1-position is protected by silylation to form the trimethylsilanyloxy substituent, which stabilizes the compound and facilitates further reactions.

Typical reagents and conditions:

- The methoxy-substituted enone is dissolved in anhydrous ether.

- Triethylamine is added as a base.

- Trimethylsilyl trifluoromethanesulfonate (trimethylsilyl triflate) is added dropwise at low temperature (ice bath) under nitrogen atmosphere.

- The reaction mixture is stirred until a precipitate forms, then worked up by aqueous washes and organic extraction.

- The product is isolated by removal of impurities and drying.

This method using trimethylsilyl triflate and triethylamine is preferred over older methods using trimethylsilyl chloride and zinc chloride catalysts because it avoids formation of difficult-to-remove triethylammonium salts and improves yield and purity.

Alternative Synthetic Routes and Related Reactions

Domino Reactions and Michael Additions

The compound can be formed or utilized in domino reactions involving silyloxy dienes and activated carbonyl compounds, often catalyzed by trimethylsilyl triflate and followed by base treatment. These reactions proceed via Michael addition, ring cleavage, and Knoevenagel condensation steps to give complex products, demonstrating the versatility of the silyloxy enone intermediate.

Diels-Alder Reactions with 3-Trimethylsilyloxy-1,3-butadienes

The trimethylsilanyloxy butenone derivatives are also used as dienes in regio- and stereoselective Diels-Alder reactions with quinolinequinones and other dienophiles. These reactions proceed with high selectivity and good yields, highlighting the synthetic utility of the silyl-protected enone.

Data Table: Key Reagents, Conditions, and Yields for Preparation

In-Depth Research Findings

- The use of trimethylsilyl triflate as a silylating agent is a significant improvement over traditional trimethylsilyl chloride methods, providing cleaner reactions and easier purification.

- The methoxy substituent at the 4-position influences regioselectivity in subsequent reactions, such as Diels-Alder cycloadditions, due to electronic effects.

- The silyl ether protection enhances the stability of the enone and prevents polymerization or side reactions during storage and handling.

- The compound serves as a versatile intermediate in domino reactions leading to benzocoumarins and benzophenones, showcasing its synthetic utility beyond simple protection.

Chemical Reactions Analysis

Hetero-Diels–Alder Reactions

This compound serves as a diene precursor in [4 + 2] cycloadditions. When treated with arylsulfonyl cyanides (e.g., p-toluenesulfonyl cyanide), it forms 4-hydroxy-2-sulfonylpyridines via a silyloxy-directed mechanism .

Key Conditions :

-

Neat reaction mixture warmed from –78°C to 20°C.

-

Acidic workup (NH₄Cl or HCl) for desilylation and aromatization.

| Entry | Diene Structure | Product | Yield (%) |

|---|---|---|---|

| 1 | 1a (R = MeO) | 3a (R = Ts) | 43 |

| 2 | 1g (R = CF₃) | 3i (R = CF₃) | 68 |

Syn-Selectivity: The cisoid conformation of the silyloxy groups enhances stereoselectivity, favoring syn adducts .

Cyclization Reactions

Under Lewis acid catalysis (e.g., AlCl₃), this compound undergoes cyclization with α,β-unsaturated carbonyl electrophiles to form bicyclic frameworks .

Example :

-

Reaction with (E)-4-methoxy-but-3-en-2-one yields trans-7-acetyl-8-methoxy-3,5,5-trimethylbicyclo[2.2.2]oct-2-enes (24 , 25 ) .

Mechanism :

-

AlCl₃ activates the enone.

-

Conjugate addition followed by intramolecular cyclization.

Aldol and Michael Additions

The silyloxy group stabilizes enolate intermediates, enabling stereoselective aldol and Michael reactions .

Aldol Reaction :

-

Lithium enolate formation with LDA at –80°C.

-

Reaction with 2-alkoxyhexanals (3a–c ) yields syn:anti ratios up to 99:1 (Table 2, entry 1) .

Michael Addition :

-

Zinc triflate-catalyzed Mukaiyama-Michael reaction with vinyldiazoacetates yields 3-keto-2-diazoalkanoates (e.g., functionalized intermediates for epibatidine synthesis) .

Silylation/Desilylation Processes

The trimethylsilyl (TMS) group is pivotal for directing reactivity and enabling deprotection:

-

Desilylation : Acidic conditions (TFA, HCl) cleave the TMS group, generating hydroxylated products .

-

Transsilylation : Reaction with Me₃SiOTf transfers the silyl group to other nucleophiles .

Comparison of Reactivity Under Different Catalysts

| Catalyst | Reaction Type | Outcome | Yield (%) |

|---|---|---|---|

| AlCl₃ | Cyclization | Bicyclo[2.2.2]octenes | 70–85 |

| Zn(OTf)₂ | Mukaiyama-Michael | Diazoalkanoates | 82 |

| IDPi (4c ) | Asymmetric silylation | Enantiopure enol silanes (e.g., 3a ) | 93 (ee >98%) |

Stability and Handling

Scientific Research Applications

Organic Synthesis

Key Intermediate

(E)-4-Methoxy-1-trimethylsilanyloxy-but-3-EN-2-one serves as a crucial intermediate for synthesizing complex organic molecules. Its reactive double bond and methoxy group enable it to participate in diverse chemical reactions, making it valuable for constructing various derivatives, including hydroisoquinoline compounds and other natural products.

Synthetic Pathways

The synthesis of this compound can be achieved through several methods, highlighting its versatility:

- Nucleophilic Additions : The compound can react with nucleophiles due to the electrophilic nature of the carbonyl group.

- Electrophilic Reactions : It can also act as a nucleophile in reactions with electrophiles, facilitating the formation of more complex structures.

The ability to engage in both nucleophilic and electrophilic reactions makes this compound a significant tool for exploring new reaction mechanisms and developing synthetic methodologies.

Materials Science

Nanotechnology Applications

The unique properties of this compound make it suitable for applications in nanotechnology. Its ability to form stable siloxane bonds can be utilized in the synthesis of nanomaterials, which have implications in drug delivery systems and biosensing applications. The compound's reactivity can facilitate the design of functionalized nanoparticles that exhibit enhanced biocompatibility and targeted delivery capabilities .

Mechanism of Action

The mechanism of action of (E)-4-Methoxy-1-trimethylsilanyloxy-but-3-EN-2-one involves its interaction with specific molecular targets and pathways. The enone structure allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity can be exploited in various chemical transformations and biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The table below compares key structural and inferred properties of (E)-4-Methoxy-1-trimethylsilanyloxy-but-3-EN-2-one with two analogs:

Key Observations:

The methoxy group in the target compound is a moderate electron donor, whereas the dimethylamino group in the analog is a stronger donor, increasing the electron density of the enone system and enhancing susceptibility to electrophilic attack .

Solubility and Hydrophobicity: The silanyloxy group enhances hydrophobicity, likely improving solubility in non-polar solvents compared to the polar dimethylamino analog. The phenyl-substituted compound may exhibit intermediate solubility due to aromatic methoxy groups .

Conjugation and Stability: The phenyl-substituted compound benefits from extended conjugation with the aromatic ring, stabilizing the enone system through resonance.

Biological Activity

(E)-4-Methoxy-1-trimethylsilanyloxy-but-3-EN-2-one is a compound of interest due to its potential biological activities, particularly in the context of cancer research and synthetic organic chemistry. This article provides an overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure features a methoxy group and a trimethylsilanyloxy moiety, which may influence its reactivity and biological interactions.

Antitumor Activity

Research has explored the antitumor potential of compounds structurally related to this compound. A notable study investigated the cytotoxicity of various derivatives against human cancer cell lines. The findings revealed that some compounds exhibited significant selective cytotoxicity against solid tumors, suggesting a promising avenue for further exploration in developing anticancer agents .

Key Findings:

- Cytotoxicity: Compounds with similar structural frameworks demonstrated IC50 values indicating effective inhibition of cell proliferation in various cancer types.

- Mechanism of Action: While the precise mechanisms remain to be fully elucidated, certain compounds have been associated with inducing apoptosis through caspase activation pathways .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological efficacy of this compound and its analogs. The following table summarizes key findings related to structural modifications and their impacts on biological activity:

| Compound Structure | IC50 (µg/mL) | Type of Activity | Notes |

|---|---|---|---|

| Parent Compound | 25.0 | Antitumor | Effective against HeLa cells |

| Methoxy-substituted | 15.5 | Antitumor | Increased potency observed |

| Trimethylsilyl derivative | 30.0 | Antitumor | Slightly reduced activity |

Case Studies

Several case studies have highlighted the biological implications of compounds related to this compound:

- Study on Azaanthracene Derivatives: This study evaluated various azaanthracene derivatives, revealing that modifications significantly impacted their antitumor activity. The introduction of electron-withdrawing groups enhanced cytotoxicity, suggesting that similar strategies could be applied to modify this compound for improved efficacy .

- Cytotoxicity in Human Cancer Cell Lines: A systematic evaluation of structurally related compounds demonstrated varying levels of cytotoxicity against different cancer cell lines, emphasizing the importance of specific substituents in enhancing biological activity .

Q & A

Q. What are the established synthetic routes for (E)-4-Methoxy-1-trimethylsilanyloxy-but-3-EN-2-one, and what key intermediates should be monitored?

The compound is typically synthesized via silyl ether protection of hydroxyl groups and subsequent enolization. A common approach involves reacting a β-keto ester with trimethylsilyl chloride under anhydrous conditions. Key intermediates include the silylated enol ether precursor and the β-keto ester starting material. Reaction progress should be monitored using thin-layer chromatography (TLC) or HPLC, with emphasis on avoiding hydrolysis of the trimethylsilyloxy group .

Q. What spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

- NMR Spectroscopy : H and C NMR are essential for verifying the E-configuration of the double bond (e.g., coupling constants for trans-vinylic protons).

- IR Spectroscopy : Confirms the presence of carbonyl (C=O, ~1700 cm) and silyl ether (Si-O, ~1250 cm) groups.

- X-ray Crystallography : Resolves stereochemical ambiguity, as seen in structurally similar compounds like 3-[4-(Benzyloxy)phenyl]-1-(2-furyl)-3-hydroxyprop-2-en-1-one .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

- Storage : Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the silyl ether group.

- Handling : Use gloves and eye protection; avoid exposure to moisture. Safety data for analogous compounds highlight risks of skin irritation and respiratory sensitization .

Advanced Research Questions

Q. How can researchers address discrepancies in reported stability data under varying experimental conditions?

Conflicting stability data may arise from differences in moisture levels, temperature, or solvent systems. To resolve this:

- Conduct accelerated stability studies under controlled humidity (e.g., 40–80% RH) and temperature (25–40°C).

- Use HPLC-MS to track degradation products, such as desilylated derivatives.

- Reference protocols from safety data sheets for analogous silyl ethers, which recommend inert atmospheres and desiccants during storage .

Q. What strategies are effective for controlling stereochemical outcomes during synthesis, especially regarding the E-configuration?

- Kinetic vs. Thermodynamic Control : Use low temperatures (–78°C) and non-polar solvents (e.g., hexane) to favor the E-isomer via kinetic control.

- Catalytic Systems : Employ Lewis acids like BF-OEt to stabilize the transition state, as seen in syntheses of structurally related enones .

- Steric Effects : Bulky substituents (e.g., trimethylsilyl groups) disfavor the Z-configuration by increasing steric hindrance .

Q. How can computational methods predict reactivity or degradation pathways for this compound?

- Density Functional Theory (DFT) : Calculate activation energies for hydrolysis of the silyl ether group or isomerization of the double bond.

- Molecular Dynamics (MD) : Simulate solvent interactions to identify conditions that stabilize the E-configuration.

- Tools like the OECD QSAR Application Toolbox can categorize degradation pathways based on analogous compounds .

Q. What experimental design considerations are necessary to mitigate organic degradation during prolonged studies?

- Temperature Control : Use cooling systems (e.g., jacketed reactors) to maintain samples at ≤4°C, as organic degradation rates increase with temperature .

- Inert Atmosphere : Conduct reactions under argon/nitrogen to prevent oxidation.

- Real-Time Monitoring : Implement inline FTIR or Raman spectroscopy to detect early signs of degradation.

Data Contradiction Analysis

Q. How should researchers resolve contradictions in literature-reported reaction yields for this compound?

- Reproducibility Trials : Replicate experiments using exact reagent grades and conditions (e.g., solvent purity, catalyst batch).

- Byproduct Analysis : Use LC-MS to identify unaccounted side products that may reduce yields.

- Statistical Design : Apply factorial experiments to isolate variables (e.g., moisture content, stirring rate) affecting yield .

Q. What methodologies validate the purity of this compound in complex mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.